Amine Basicity (pKa) Modulation by Fluoroalkyl Substitution vs. Unsubstituted Pyrrolidine
Fluorine's strong electron-withdrawing effect lowers pyrrolidine nitrogen basicity. In a systematic study of fluoroalkyl-substituted saturated heterocyclic amines, amine basicity was observed to change in a monotonic fashion depending on the fluorination pattern [1]. For the closely related 3-fluoropyrrolidine scaffold, the conjugate acid pKa is reported as 6.69 (experimental) to 8.68 (predicted), representing a reduction of approximately 2.6–4.6 log units relative to unsubstituted pyrrolidine (conjugate acid pKa ~11.3) . Although direct pKa measurement data for 3-(2-fluoropropan-2-yl)pyrrolidine are not publicly available, the geminal fluorination and tertiary carbon substitution pattern predict a comparable or greater pKa-lowering effect than monofluorination at the 3-position, making this building block valuable for tuning amine basicity toward the physiologically relevant range (pKa ~6–8) to balance passive permeability and target engagement. IMPORTANT CAVEAT: Target compound-specific pKa data are absent; this evidence relies on class-level inference and must be verified experimentally.
| Evidence Dimension | Conjugate acid pKa (amine basicity) |
|---|---|
| Target Compound Data | Not publicly available; predicted to be in range 6–9 based on class trends [1] |
| Comparator Or Baseline | Unsubstituted pyrrolidine: pKa ~11.3; 3-fluoropyrrolidine: pKa 6.69–8.68 |
| Quantified Difference | ΔpKa estimated ≥2–5 units vs. unsubstituted pyrrolidine (class inference) |
| Conditions | Aqueous pKa(H) of conjugate acid; class-level from Melnykov 2022 systematic profiling [1] |
Why This Matters
Lowering amine basicity toward or below physiological pH reduces the fraction of permanently charged species, improving passive membrane permeability—a critical parameter for orally bioavailable drug candidates derived from this building block.
- [1] Melnykov KP, Tavlui O, Skreminskiy A, Kuchkovska YO, Grygorenko OO. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chem. Eur. J. 2022, 28, e202201601. View Source
